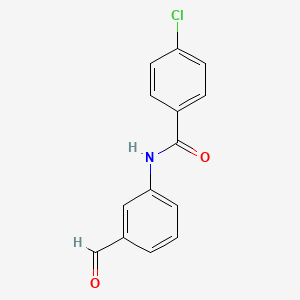

4-chloro-N-(3-formylphenyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide derivatives are a well-established and versatile class of compounds in medicinal chemistry, boasting a wide spectrum of pharmacological activities. thieme-connect.comresearchgate.net Their structural motif is a key feature in numerous approved drugs and investigational agents. The diverse biological effects of benzamides are attributed to their ability to form key interactions, such as hydrogen bonds, with various biological targets. nih.gov

The applications of benzamide derivatives are extensive and varied, encompassing:

Antimicrobial Agents: Certain substituted benzamides have demonstrated notable antibacterial and antifungal properties. mdpi.comresearchgate.net

Neuroleptic and Antipsychotic Agents: The benzamide scaffold is a component of drugs used to treat psychiatric disorders. nih.gov

Anticancer Agents: Researchers have explored benzamide derivatives for their potential to inhibit cancer cell growth. nih.gov

Antiviral Activity: Some N-phenylbenzamide derivatives have been identified as inhibitors of viruses such as enterovirus 71. mdpi.com

Enzyme Inhibition: Benzamides have been designed to target specific enzymes, showcasing their potential in treating a range of diseases.

The continued interest in benzamide derivatives stems from their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to optimize their pharmacological profiles.

Structural Characteristics of the Formylphenyl-Benzamide Scaffold and its Research Significance

The formylphenyl-benzamide scaffold, as exemplified by 4-chloro-N-(3-formylphenyl)benzamide, presents a compelling architecture for medicinal chemistry exploration. This scaffold combines the established benzamide core with a formyl (-CHO) group attached to the phenyl ring, introducing unique chemical and biological properties.

The benzamide moiety provides a rigid backbone that can be appropriately substituted to orient functional groups for optimal interaction with biological targets. The amide linkage is a key structural feature in many biologically active molecules.

The 4-chloro substituent on the benzoyl ring can influence the molecule's electronic properties and lipophilicity. Halogen atoms, such as chlorine, can enhance binding affinity to target proteins through halogen bonding and can also impact the metabolic stability of the compound. Studies on other chloro-substituted benzamides have highlighted their potential biological activities. mdpi.comnih.govresearchgate.net

The 3-formyl group on the N-phenyl ring is a particularly noteworthy feature. The aldehyde functionality is a versatile chemical handle that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives. thieme-connect.com It can also act as a key pharmacophoric element, potentially forming covalent bonds with target proteins or participating in crucial hydrogen bonding interactions. The formyl group is a component of some pharmaceutical drugs and plays a role in various biological processes. drugbank.comnih.govresearchgate.net The presence of this reactive group opens up possibilities for developing probes for target identification or for designing compounds with novel mechanisms of action.

Overview of Academic Research Trajectories for this compound

While dedicated and published research focusing exclusively on this compound is not readily apparent in the current scientific literature, its structural features suggest several plausible research trajectories. The existence of the compound is confirmed by its CAS number, indicating it has been synthesized. cymitquimica.com

Based on the known activities of structurally related compounds, future research on this compound could logically explore the following areas:

Antimicrobial Screening: Given that various chloro-substituted benzamides exhibit antimicrobial properties, this compound could be screened against a panel of bacterial and fungal pathogens. mdpi.comresearchgate.net

Anticancer Evaluation: The benzamide core is present in some anticancer agents, making this compound a candidate for in vitro and in vivo studies against various cancer cell lines. nih.gov

Neurological Activity: The structural similarity to benzamides with neuroleptic properties suggests that its activity on central nervous system receptors could be investigated. nih.gov

Synthetic Derivatization: The presence of the reactive formyl group makes it an ideal starting material for the synthesis of a library of derivatives. These derivatives could then be screened for a wide range of biological activities, a common strategy in drug discovery. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(3-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-12-6-4-11(5-7-12)14(18)16-13-3-1-2-10(8-13)9-17/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKRANDHTYRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368306 | |

| Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721409-05-8 | |

| Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro N 3 Formylphenyl Benzamide and Analogues

Established Amide Bond Formation Strategies

The creation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt. rsc.org Consequently, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

The most direct and traditional method for synthesizing 4-chloro-N-(3-formylphenyl)benzamide involves the reaction between an activated carboxylic acid derivative, 4-chlorobenzoyl chloride, and the amine, 3-aminobenzaldehyde (B158843). This approach, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for amide synthesis. fishersci.it

The reaction proceeds by the nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 3-aminobenzaldehyde attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine and render it unreactive, a base is typically required. fishersci.it Common choices include tertiary amines like triethylamine (B128534) (Et3N) or pyridine. The reaction is usually carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature. fishersci.ithud.ac.uk

While the use of acyl chlorides is highly effective, an alternative conventional strategy involves the in-situ activation of the corresponding carboxylic acid (4-chlorobenzoic acid) using various coupling reagents. These reagents convert the carboxylic acid into a highly reactive intermediate that is then readily attacked by the amine. This approach avoids the need to isolate the often moisture-sensitive acyl chloride. Prominent classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/iminium salts. rsc.orgqyaobio.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itpeptide.com To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. rsc.org

Uronium/Iminium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are derived from HOBt/HOAt and are known for their high efficiency, faster reaction times, and lower rates of epimerization. rsc.orgpeptide.com

The table below summarizes typical conditions for the conventional synthesis of benzamides, which are applicable to the formation of this compound.

| Method | Activating Agent/Reagent | Base | Solvent | Typical Temperature | Reference |

| Acyl Chloride | 4-chlorobenzoyl chloride | Triethylamine, Pyridine, DIEA | Dichloromethane (DCM), THF | 0 °C to Room Temp | fishersci.ithud.ac.uk |

| Carbodiimide | EDC, DCC (with HOBt/HOAt) | Triethylamine, DIEA | Dimethylformamide (DMF), DCM | 0 °C to Room Temp | rsc.orgfishersci.it |

| Uronium Salt | HATU, HBTU | Triethylamine, DIEA | Dimethylformamide (DMF) | 0 °C to Room Temp | rsc.orgpeptide.com |

Emerging Catalytic Approaches for Formylphenyl Benzamide (B126) Synthesis

In the quest for more efficient and atom-economical synthetic methods, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool. These reactions enable the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized substrates. nih.gov

Rhodium(III) catalysis has been successfully employed for the direct C-H amidation of arenes that contain a chelating directing group. acs.org In the context of benzamide synthesis, the amide group itself can serve as an effective directing group, guiding the catalyst to activate an ortho C-H bond on the benzene (B151609) ring. nih.govnih.gov This strategy allows for the direct installation of an amino group onto a benzamide core.

The catalytic cycle is generally proposed to begin with N-H metalation of the primary or secondary benzamide, followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. nih.gov This intermediate then reacts with an amidating agent, leading to the formation of the C-N bond and regeneration of the active catalyst. Various nitrogen sources can be employed, including N-arenesulfonated imides, O-acylated hydroxylamines, and sulfonyl azides. acs.orglookchem.com

While this methodology is most commonly applied to functionalize the C-H bonds of the benzamide ring itself, the principles are relevant for the synthesis of complex derivatives. The reaction conditions are often mild and tolerant of a wide range of functional groups, including halides and aldehydes, which is crucial for the synthesis of formylated benzamide derivatives. nih.gov The development of these techniques provides a convergent route to diarylamines and other complex aniline (B41778) derivatives that would be challenging to prepare using traditional methods. lookchem.com

The table below provides illustrative examples of Rh(III)-catalyzed C-H functionalization reactions involving benzamide substrates, highlighting the versatility of this approach.

| Substrate | Reagent | Catalyst System | Product Type | Key Feature | Reference |

| Benzamide | Alkyne | [RhCpCl2]2, Cu(OAc)2 | Isoquinolone | C-H/N-H activation and annulation | nih.gov |

| N,N-Dialkyl Benzamide | N-Sulfonyl Imine | [RhCpCl2]2, AgB(C6F5)4 | α-Branched Amine | Amide-directed arylation of imines | nih.gov |

| N-Aryl Benzamide | Sulfonyl Azide | Rhodium Catalyst | 2-Anilinobenzamide | Direct C-H amination with N2 as byproduct | lookchem.com |

| N-Chelator Arene | Sulfonamide | Rh(III) Catalyst | Amidated Arene | N-chelator directed ortho-amidation | acs.org |

Synthetic Routes to Key Intermediates for Diversification

The accessibility and purity of the starting materials are paramount for the successful synthesis of the target compound. The primary precursors for this compound are 4-chlorobenzoyl chloride and 3-aminobenzaldehyde.

The synthesis of 4-chlorobenzoyl chloride is typically achieved from 4-chlorobenzoic acid. A standard laboratory method involves treating the carboxylic acid with thionyl chloride (SOCl2), often with a catalytic amount of DMF, or with oxalyl chloride. fishersci.it These reagents convert the carboxylic acid into the more reactive acyl chloride. sigmaaldrich.com An alternative industrial process involves the controlled hydrolysis of 4-chlorobenzotrichloride (B167033) in the presence of a Lewis acid catalyst like FeCl3. google.com

| Precursor | Starting Material | Reagents | Key Transformation | Reference |

| 4-chlorobenzoyl chloride | 4-chlorobenzoic acid | Thionyl chloride (SOCl2) | Carboxylic acid to acyl chloride | |

| 4-chlorobenzoyl chloride | 4-chlorobenzotrichloride | Water, FeCl3 (catalyst) | Hydrolysis of a trichloromethyl group | google.com |

The synthesis of 3-aminobenzaldehyde can be accomplished through several routes. A common method is the selective reduction of the nitro group in 3-nitrobenzaldehyde. ontosight.ai Various reducing agents can be employed for this transformation. Another synthetic pathway starts from 3-aminobenzoic acid, which is reduced to the corresponding alcohol and then oxidized to the aldehyde. ontosight.ai The synthesis of the related p-aminobenzaldehyde from p-nitrotoluene using sodium polysulfide provides a procedural precedent for the reduction of a nitro group on a toluene (B28343) derivative, which is a related transformation. orgsyn.org

| Precursor | Starting Material | Reagents/Method | Key Transformation | Reference |

| 3-aminobenzaldehyde | 3-nitrobenzaldehyde | Reduction | Nitro group reduction | ontosight.ai |

| 3-aminobenzaldehyde | 3-aminobenzoic acid | 1. LiAlH4 2. Oxidation | Carboxylic acid reduction followed by oxidation | ontosight.ai |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

While specific docking studies on 4-chloro-N-(3-formylphenyl)benzamide are not extensively documented in publicly available literature, research on closely related benzamide (B126) and sulfonamide derivatives provides a strong model for its potential interactions. These studies involve docking the ligands into the active sites of various enzymes to predict their binding affinity, typically reported as a docking score or binding energy in kcal/mol. nih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as potential antidiabetic agents by docking them against α-glucosidase and α-amylase enzymes. The results revealed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating favorable interactions with the target enzymes. nih.gov

Similarly, other in silico studies on novel benzamide derivatives designed as Glucokinase activators or CYP1B1 inhibitors show that these compounds fit well within the allosteric or active sites of their respective targets. impactfactor.orgvensel.org The docking process helps in identifying the most promising candidates from a library of compounds by ranking them based on their predicted binding affinities. mdpi.compensoft.net

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | -9.8 |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide | α-glucosidase | -8.9 |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide | α-amylase | -8.5 |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-bromophenyl)-4-nitrobenzamide | α-amylase | -8.2 |

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for a molecule's biological activity and include hydrogen bonds, electrostatic interactions, and hydrophobic (pi-pi, pi-alkyl) interactions. nih.gov

For the aforementioned nitrobenzamide derivatives, docking simulations revealed key interactions with active site residues of the target enzymes. For example, the most active compound formed hydrogen bonds with the amino acid residue His:90 and His:232 of α-amylase. nih.gov The nitro and chloro groups on the phenyl rings were often involved in electrostatic and hydrophobic interactions with residues such as Tyr:258, Phe:188, and Trp:177. nih.gov The presence of electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring was found to significantly influence these interactions and, consequently, the inhibitory activity of the compounds. nih.gov In other studies, hydrogen bonds were commonly observed between the amide group of the ligand and amino acids like ASN 46, GLY 101, and ARG 76. mdpi.com

| Part of Ligand Molecule | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Oxygen of 2-CH₃-5-NO₂ group | His:90 | Hydrogen Bond |

| Oxygen of NO₂ group on phenyl ring | His:232 | Hydrogen Bond |

| Bromo substituted phenyl ring | Tyr:258, Phe:188, Trp:177 | Pi-Pi T-shaped, Pi-Pi Stacked |

| Chloro substituted phenyl ring | Phe:188, Tyr:92 | Pi-Pi Stacked |

Molecular Dynamics Simulations for Conformational Stability Analysis of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations are performed on the most promising candidates identified from docking studies to validate their binding modes. nih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable ligand-receptor complex will typically show the RMSD plot reaching a plateau and fluctuating around a constant value over the simulation period (e.g., 100 nanoseconds). This indicates that the ligand remains stably bound within the active site and does not undergo significant conformational changes that would lead to its dissociation. For the top-performing antidiabetic nitrobenzamide derivative, MD simulations confirmed its stability in the binding site of both α-glucosidase and α-amylase, thus validating its potential inhibitory activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic and geometric properties of a molecule. These methods provide precise information about the molecule's three-dimensional structure, bond characteristics, and electronic distribution. dsau.dp.ua

In 4-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the two aromatic rings is 12.4°. nih.gov The central amide group (–NHCO–) is a key structural feature, and its orientation relative to the phenyl rings is defined by several torsion angles. For example, the C1—C7—N1—C8 torsion angle, which describes the rotation around the amide bond, is 173.6°. nih.gov The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into chains. nih.govresearchgate.net Similarly, in 4-chloro-N-(3-chlorophenyl)benzamide, the NHCO group forms dihedral angles of 20.2° and 21.5° with the aniline (B41778) and benzoyl rings, respectively. nih.gov

| Parameter Type | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C1—C7 | 1.498 Å |

| Bond Length | C7—O1 | 1.233 Å |

| Bond Length | C7—N1 | 1.341 Å |

| Bond Length | N1—C8 | 1.426 Å |

| Bond Angle | O1—C7—N1 | 122.5° |

| Bond Angle | C1—C7—N1 | 116.1° |

| Torsion Angle | C1—C7—N1—C8 | 173.6° |

| Torsion Angle | O1—C7—N1—C8 | -4.9° |

In Silico Approaches for Rational Compound Design and Optimization

The insights gained from molecular docking, MD simulations, and quantum chemical calculations are integrated into a rational design strategy to optimize lead compounds. By understanding the structure-activity relationship (SAR), researchers can make targeted chemical modifications to a parent molecule like this compound to enhance its desired properties. nih.gov

For example, if docking studies show that a specific region of the binding pocket is hydrophobic, medicinal chemists can add nonpolar functional groups to the ligand to improve hydrophobic interactions and binding affinity. nih.gov If a hydrogen bond is observed with a particular residue, modifications can be made to strengthen this interaction. Computational approaches, such as 3D-QSAR and pharmacophore modeling, use a set of active and inactive molecules to build a model that identifies the key structural features required for biological activity. nih.gov This model can then be used to screen virtual libraries of compounds or to design new molecules with improved potency and selectivity, guiding the synthesis of more effective benzamide derivatives for therapeutic applications. impactfactor.orgvensel.org

In Vitro Biological Activity Profiling

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine how a compound interacts with and blocks the activity of a specific enzyme. The following subsections describe the inhibitory profile of 4-chloro-N-(3-formylphenyl)benzamide and its analogues against various enzymatic targets.

Inhibition of Acetylcholine Enzymes by this compound

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. mdpi.com Research into benzamide-based structures has identified potential inhibitors of this enzyme.

While direct inhibitory data for this compound on acetylcholinesterase is not extensively documented in the reviewed literature, studies on structurally similar compounds provide insight into the potential of this chemical class. For instance, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity using the Ellman's test. nih.gov In this series, compound 4g , which features an ortho-nitro substitution on the phenyl ring, demonstrated the highest inhibitory potency with a half-maximal inhibitory concentration (IC50) of 1.1 ± 0.25 µM. nih.gov This was compared to the reference drug, donepezil, which had an IC50 of 0.41 ± 0.12 µM. nih.gov The phthalimide (B116566) group in these compounds is suggested to facilitate strong binding to the peripheral active site (PAS) of the acetylcholinesterase enzyme. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Benzamide Derivative

Assessment of α-Glucosidase and α-Amylase Inhibition by Related Benzamide Derivatives

Inhibitors of α-glucosidase and α-amylase play a critical role in managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.govnih.govyoutube.com Several studies have investigated benzamide and benzenesulfonamide (B165840) derivatives for this purpose.

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and tested for their in vitro antidiabetic potential. Two compounds from this series, N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide and N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide , emerged as the most potent α-glucosidase and α-amylase inhibitors, respectively. tandfonline.com The former showed an IC50 value of 10.13 µM against α-glucosidase, while the latter had an IC50 of 1.52 µM against α-amylase. tandfonline.com

In another study, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated. nih.gov The compound 5o , which has a 2-methyl-5-nitro substituent on the phenyl ring, was the most active against both enzymes, exhibiting significantly better inhibitory potential than the reference drug, acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be favorable for inhibitory activity. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Benzamide Derivatives

Evaluation of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition by Benzamide Analogues

The p38α mitogen-activated protein kinase (MAPK) is a key enzyme in cellular signaling pathways that regulate inflammatory responses. nih.govuni-tuebingen.de Its inhibition is a therapeutic strategy for a variety of diseases, including inflammatory conditions and cancer. nih.govresearchgate.net Novel 4-chloro-N-phenyl benzamide derivatives have been identified as potential p38α MAPK inhibitors. nih.gov

While specific IC50 values for this compound were not detailed in the available literature, the broader class of N-phenyl benzamides is under investigation for this activity. For context, other potent p38α MAPK inhibitors have been developed, such as TAK-715 , which inhibits p38α with an IC50 of 7.1 nM, and Pamapimod , which inhibits p38α and p38β with IC50 values of 14 nM and 480 nM, respectively. selleckchem.com These compounds demonstrate the high affinity that can be achieved for this target.

Table 3: Inhibitory Activity of Selected p38 MAPK Inhibitors

Analysis of Carbonic Anhydrase IX Inhibition by Related Benzenesulfonamide Derivatives

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors, playing a crucial role in tumor progression and pH regulation. tandfonline.comnih.gov Its selective inhibition is a validated strategy for anticancer drug development. nih.gov Benzenesulfonamide derivatives are a well-established class of potent carbonic anhydrase inhibitors. nih.gov

Studies on sulfonylated 1,2,3-triazole incorporated benzenesulfonamides revealed potent inhibition against the tumor-associated hCA IX isoform, with inhibition constant (Ki) values ranging from 16.4 to 66.0 nM. tandfonline.com In another study, a series of aryl thiazolone–benzenesulfonamides showed excellent enzyme inhibition against CA IX, with IC50 values in the range of 10.93–25.06 nM, demonstrating remarkable selectivity for CA IX over the cytosolic isoform CA II. nih.gov

Table 4: Inhibitory Activity of Benzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms

Investigation of Cyclin-Dependent Kinase-8 (CDK8) Inhibition in Benzimidazole (B57391) Derivatives

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in various cancers, making it an attractive target for novel therapeutic strategies. nih.govoncotarget.com While the outline specifies benzimidazole derivatives, the broader search for CDK8 inhibitors has identified potent molecules from other chemical classes.

For example, a structure-based virtual screening identified an oxindole-based CDK8 inhibitor, F059-1017 , with an IC50 value of 558.1 nM. nih.gov This compound was found to be selective for CDK8 and demonstrated the ability to reduce the phosphorylation of signaling mediators associated with inflammation in cellular assays. nih.gov The development of selective CDK8 inhibitors remains an active area of research, with a focus on improving potency, selectivity, and drug-like properties. nih.gov

Table 5: Inhibitory Activity of a Novel Oxindole-Based CDK8 Inhibitor

Cell-Based Biological Evaluations

Beyond purified enzyme assays, evaluating compounds in a cellular context is crucial to understand their biological effects. Cell-based assays can provide information on a compound's ability to enter cells, engage its target, and elicit a functional response.

For instance, the benzenesulfonamide derivatives developed as CA IX inhibitors were also evaluated for their anti-proliferative activity against human breast cancer cell lines. nih.gov Compounds 4e , 4g , and 4h showed significant inhibitory effects against both MDA-MB-231 (triple-negative) and MCF-7 breast cancer cells, with IC50 values ranging from 1.52 to 6.31 µM. nih.gov Furthermore, compound 4e was shown to induce apoptosis in MDA-MB-231 cells. nih.gov Similarly, a benzenesulfonamide CAIX inhibitor, SLC-149 , was found to be an effective inhibitor of CAIX activity in a triple-negative breast cancer cell line. acs.org The CDK8 inhibitor F059-1017 displayed low cytotoxicity in cell lines and was able to reduce phosphorylation and expression of signaling mediators associated with inflammation. nih.gov

Cytotoxicity Studies in Cancer Cell Lines (e.g., MCF-7, HCT116) for Benzamide Derivatives

One study highlighted the anti-proliferation effects of certain benzimidazole derivatives on HCT-116 and MCF-7 cell lines. nih.gov For instance, one benzimidazole derivative showed an IC50 value of 16.2 ± 3.85 μg/mL in the HCT-116 cell line, while another exhibited an IC50 value of 8.86 ± 1.10 μg/mL in the MCF-7 cell line. nih.gov

Another research effort focused on new 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which incorporate a benzamide-like structure. mdpi.com A selective cytotoxic effect against HCT-116 cells was observed for a benzenesulfonylguanidine derivative containing a 2-(trifluoromethyl)benzylthio group, with an IC50 value of 13 μM. mdpi.com Good selectivity was also noted for a compound with a 2-chloromethylbenzylthio substituent against both HCT-116 and MCF-7 cells, with IC50 values of 12 and 19 μM, respectively. mdpi.com

Furthermore, a study involving pyrazole (B372694) derivatives, which can be related to benzamides, revealed that a triazinone derivative was the most potent against both HCT116 and MCF7 cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. researchgate.net These findings underscore the potential of the broader class of benzamide-related compounds as cytotoxic agents.

Table 1: Cytotoxicity of Selected Benzamide and Related Derivatives

Antimicrobial Efficacy Against Various Bacterial and Fungal Strains

The antimicrobial properties of benzamide derivatives have also been a subject of investigation. Amides, in general, are recognized for their potential as antibacterial and antifungal agents. nanobioletters.com

A study on a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives demonstrated their in vitro antibacterial activity. researchgate.net Two of the synthesized compounds showed high antibacterial action, while the remaining derivatives exhibited moderate activity. researchgate.net

In another study, newly synthesized N-benzamide derivatives were tested for their antibacterial activity using the disc diffusion method. nanobioletters.com One compound, in particular, showed excellent activity against both Bacillus subtilis and Escherichia coli, with zones of inhibition of 25 mm and 31 mm, respectively. nanobioletters.com The minimum inhibitory concentration (MIC) values for this compound were 6.25 μg/mL for B. subtilis and 3.12 μg/mL for E. coli. nanobioletters.com

Furthermore, research into N-formyl tetrahydropyrimidine (B8763341) derivatives, which are structurally related to benzamides, also revealed antimicrobial activity. chemrevlett.com Certain compounds were found to be active against Bacillus coccus, with their efficacy attributed to the presence of specific substituted benzene (B151609) rings. chemrevlett.com

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

While direct experimental data on the in vitro biological activity of this compound is limited in the public domain, the presented findings for related benzamide derivatives provide a foundation for understanding the potential cytotoxic and antimicrobial properties of this class of compounds. Further research is necessary to elucidate the specific biological profile of this compound.

Structure Activity Relationship Sar Elucidation

Impact of Structural Modifications on Biological Potency and Selectivity

The biological potency and selectivity of the 4-chloro-N-(3-formylphenyl)benzamide scaffold are profoundly influenced by its constituent chemical moieties. The chloro and formyl groups, in particular, play a crucial role in defining its interaction with biological targets.

The formyl group (-CHO) at the 3-position (meta-position) of the N-phenyl ring is a strong electron-withdrawing group. Its presence significantly deactivates the N-phenyl ring towards electrophilic substitution and influences the acidity of the N-H proton of the amide linkage. The meta-positioning of the formyl group is particularly important as it exerts its electron-withdrawing effect primarily through induction, which can alter the charge distribution and conformation of the entire molecule. Studies on related N-phenylbenzamides have shown that the nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. For instance, in the context of antischistosomal agents, electron-withdrawing groups on the N-phenyl ring have been found to be beneficial for potency dspace.unza.zmresearchgate.netnih.govnih.gov.

The biological activity of N-phenylbenzamide derivatives can be systematically tuned by introducing various electron-donating (EDGs) and electron-withdrawing groups (EWGs). Research on a series of N-phenylbenzamide analogs as antischistosomal agents has provided valuable insights into these effects. It has been observed that compounds bearing strong electron-withdrawing groups on the N-phenyl ring often exhibit enhanced potency dspace.unza.zmresearchgate.netnih.govnih.gov.

For instance, analogs with a nitro (-NO2) or cyano (-CN) group, which are potent EWGs similar to the formyl group, have demonstrated significant biological activity. The table below, derived from studies on antischistosomal N-phenylbenzamide analogs, illustrates the impact of such substitutions on biological efficacy. While data for the 3-formyl analog is not available, the data for 3-nitro and 3-cyano analogs offer a strong indication of the expected activity profile.

| Compound | Substituent on N-phenyl ring | EC50 (µM) against S. mansoni | CC50 (µM) on HEK 293 cells | Selectivity Index (SI) |

|---|---|---|---|---|

| Analog 1 | 3-NO2 | 1.16 | >20 | >17 |

| Analog 2 | 4-NO2 | >20 | >20 | - |

| Analog 3 | 3-CN | 1.10 | 11.1 | 10.1 |

| Analog 4 | 4-CN | 3.80 | >20 | >5.3 |

Data sourced from studies on antischistosomal N-phenylbenzamide analogs. EC50 represents the half-maximal effective concentration against Schistosoma mansoni, and CC50 represents the half-maximal cytotoxic concentration against human embryonic kidney (HEK) 293 cells. The Selectivity Index is the ratio of CC50 to EC50. dspace.unza.zmnih.govnih.gov

The data suggest that the meta-position for electron-withdrawing groups on the N-phenyl ring is favorable for activity, as seen with the 3-NO2 and 3-CN analogs. This underscores the potential of the 3-formyl group in this compound to confer significant biological activity. Conversely, electron-donating groups at these positions would be expected to have a different, potentially less favorable, impact on the activity of this particular class of compounds against this target.

Correlation of Molecular Features with Pharmacological Response

The pharmacological response of this compound and its analogs is intrinsically linked to their physicochemical properties, which are dictated by their molecular features. Properties such as lipophilicity (logP), electronic distribution (dipole moment), and steric parameters all contribute to the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylbenzamides have revealed that for antimicrobial activity against Gram-positive bacteria, electrostatic interactions are dominant. This is indicated by the involvement of the electrophilicity index in QSAR models. In contrast, for activity against Gram-negative bacteria, steric and hydrophobic interactions play a more significant role, as shown by the inclusion of molar refractivity and logP in the QSAR models nih.gov. These findings suggest that the chloro and formyl groups in this compound contribute to a specific electronic and steric profile that could be optimized for a desired pharmacological response.

Application of Ligand-Based and Target-Based SAR Methodologies

To further explore and refine the SAR of this compound, both ligand-based and target-based methodologies are employed.

Ligand-based SAR methodologies are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active and inactive at the target of interest. Techniques such as pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for biological activity. For a series of benzamide (B126) analogs, a pharmacophore model could be developed based on the most active compounds to guide the design of new, potentially more potent molecules nih.gov. Another ligand-based approach is the generation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which can provide detailed insights into the favorable and unfavorable steric and electrostatic interactions of the ligands with their putative binding site nih.gov.

Target-based SAR methodologies , on the other hand, are applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) has been elucidated, typically through techniques like X-ray crystallography or NMR spectroscopy. With a known target structure, computational tools such as molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. This allows for a rational design of new derivatives with improved interactions with key residues in the binding site. For instance, if the formyl group is found to form a critical hydrogen bond with a specific amino acid residue, modifications can be made to optimize this interaction. Similarly, the chloro-substituted ring might fit into a hydrophobic pocket, and its interactions could be enhanced by exploring other halogen substitutions.

By integrating both ligand-based and target-based SAR approaches, a comprehensive understanding of the molecular determinants of activity for this compound can be achieved, paving the way for the development of more effective and selective therapeutic agents.

Future Research Directions and Potential Applications

Design and Synthesis of Novel Analogues for Optimized Biological Profiles

The core N-phenylbenzamide structure is a well-established pharmacophore found in a wide range of biologically active compounds. The future design of analogues of 4-chloro-N-(3-formylphenyl)benzamide can draw upon extensive structure-activity relationship (SAR) studies conducted on related benzamide (B126) derivatives. The primary goal is to modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies would involve modifications at several key positions:

The Formyl Group: The aldehyde functionality at the 3-position of the N-phenyl ring is a critical handle for synthetic elaboration. It can be readily converted into a diverse array of functional groups through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, oximes, or hydrazones. This allows for the systematic introduction of various substituents to probe interactions with biological targets.

The N-phenyl Ring: Substitution patterns on this ring can significantly influence activity. Research on other benzamides has shown that introducing small lipophilic groups, electron-donating groups, or heterocyclic moieties can modulate biological outcomes. acs.org

The 4-chlorobenzamide (B146232) Moiety: The chlorine atom on the benzamide ring is a common feature in many inhibitors. Future work could explore the replacement of chlorine with other halogens (F, Br, I) or bioisosteric groups like trifluoromethyl or cyano groups to fine-tune electronic and steric properties.

For instance, studies on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV 71) have highlighted how modifications to the N-phenyl ring impact antiviral activity. mdpi.com Similarly, research into benzamides as inhibitors of Mycobacterium tuberculosis QcrB demonstrated that replacing a metabolically unstable morpholine (B109124) group with smaller thiophene (B33073) or methyl substituents led to potent analogues with low cytotoxicity. acs.org These examples underscore the principle of optimizing biological profiles through targeted synthetic modifications.

Table 1: Biological Activity of Selected Benzamide Analogues

| Compound | Target Organism/Enzyme | Activity (IC50/IC90/EC50) | Cytotoxicity (CC50/TC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV 71) | 5.7 - 12 µM (IC50) mdpi.com | 620 µM (TC50) mdpi.com | >51 mdpi.com |

| Benzamide 16 | M. tuberculosis | 0.13 µM (IC90) acs.org | 39 µM (CC50, HepG2) acs.org | 300 acs.org |

| Benzamide 22f | M. tuberculosis | 0.09 µM (IC90) acs.org | 25 µM (CC50, HepG2) acs.org | 278 acs.org |

| Compound 1r | P. falciparum (K1) | 0.01 µM (IC50) nih.gov | 15.2 µM (L-6 cells) nih.gov | 1520 nih.gov |

| Compound 1d | L. donovani | 0.1 µM (IC50) nih.gov | >30 µM (L-6 cells) nih.gov | >300 nih.gov |

Identification and Validation of New Biological Targets for this compound and its Derivatives

While the benzamide scaffold is prevalent, identifying the specific molecular targets for novel derivatives is a critical step in drug development. For this compound and its future analogues, research efforts should focus on target identification and validation.

A promising starting point comes from recent patents identifying novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.govresearchgate.net This kinase is a key regulator of inflammatory responses, making it a valuable target for diseases such as cancer, rheumatoid arthritis, and even COVID-19. nih.govresearchgate.net Future research should experimentally validate the inhibition of p38α MAPK by this compound and its derivatives, determine the mode of inhibition, and solve co-crystal structures to guide further design.

Beyond p38α MAPK, the benzamide scaffold has been associated with a diverse range of targets:

Kinetoplast DNA (kDNA): Certain N-phenylbenzamide derivatives act as DNA minor groove binders in kinetoplastid parasites, offering a therapeutic strategy against trypanosomiasis and leishmaniasis. nih.gov

Tubulin: Some benzamide compounds are known to interfere with microtubule dynamics by binding to tubulin, a mechanism relevant to cancer chemotherapy.

Enzyme Inhibition: Benzamides have been developed as inhibitors for various enzymes, including histone deacetylases (HDACs) and α-glucosidase, relevant to cancer and diabetes, respectively. nih.gov

Mitochondrial Complex II: In nematodes, benzamides have been shown to interact with complex II of the electron transport chain, providing a mechanism for their anthelmintic activity. mdpi.com

Target validation can be pursued using techniques such as thermal shift assays, enzymatic assays, and in silico docking studies to predict and confirm binding interactions. mdpi.com

Advanced Mechanistic Studies through Chemical Biology Approaches

To deeply understand how this compound and its analogues function at a molecular level, advanced chemical biology approaches are indispensable. The formyl group is particularly amenable to the creation of chemical probes.

Future research in this area could involve:

Affinity-Based Probes: The aldehyde can be derivatized with tags (e.g., biotin, fluorescent dyes) or photo-crosslinking groups. These probes can be used in cell lysates or living cells to pull down binding partners, thereby identifying direct molecular targets through techniques like affinity purification-mass spectrometry.

Activity-Based Probes: If the compound is found to be an enzyme inhibitor, the scaffold can be modified to create activity-based probes (ABPs) that covalently label the active site of the target enzyme, allowing for direct visualization and quantification of enzyme activity in complex biological samples.

Cellular Imaging: By attaching a fluorophore to the benzamide scaffold (potentially via the formyl group), researchers can visualize the compound's subcellular localization and track its movement within cells, providing clues about its site of action.

These mechanistic studies are crucial for moving beyond simple phenotypic screening (i.e., observing a biological effect) to understanding the precise molecular events that lead to the observed activity, which is essential for rational drug design and optimization.

Broader Implications for Medicinal Chemistry and Drug Discovery Initiatives

The exploration of this compound and its chemical space has broader implications for drug discovery. The N-phenylbenzamide scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. By systematically exploring derivatives of this core, researchers can generate diverse chemical libraries for screening against a wide array of diseases.

The versatility of this scaffold is demonstrated by the range of activities reported for its analogues, including antiviral, antiprotozoal, antibacterial, antifungal, anthelmintic, and anticancer properties. acs.orgmdpi.comnih.govmdpi.comnih.gov This suggests that libraries based on the this compound core could serve as a rich source of hit compounds for new drug discovery programs.

Furthermore, the synthetic tractability of the molecule, especially the reactive aldehyde, makes it an ideal platform for applying modern drug discovery technologies like DNA-encoded library (DEL) synthesis and fragment-based drug discovery (FBDD). By leveraging this scaffold, medicinal chemists can efficiently generate and screen vast numbers of compounds to identify novel therapeutics for both existing and emerging diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chloro-N-(3-formylphenyl)benzamide, and what reaction conditions are critical for yield optimization?

- The synthesis typically involves multi-step reactions, starting with the coupling of 4-chlorobenzoyl chloride with 3-aminobenzaldehyde derivatives. Key steps include amide bond formation under Schotten-Baumann conditions (base-catalyzed acylation) and purification via recrystallization. Temperature control (<5°C) during acylation minimizes side reactions, while solvent selection (e.g., THF or DCM) affects reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, with SHELXL/SHELXS software used for refinement . FT-IR confirms amide C=O stretches (~1650–1680 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.3 ppm) and formyl groups (δ ~9.8 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 274.05 for C₁₄H₁₀ClNO₂) .

Q. How does the compound’s stability vary under aqueous, acidic, or basic conditions?

- Studies on analogous chlorobenzamides show pH-dependent stability. Under acidic conditions (pH <3), hydrolysis of the amide bond is catalyzed by hydronium ions (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Neutral or basic conditions (pH 7–10) result in slower degradation, with hydroxide ions accelerating breakdown (k = 3.5 × 10⁻⁴ s⁻¹) . Stabilizing agents like antioxidants (e.g., BHT) are recommended for long-term storage.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Discrepancies may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, FLAT) to align geometry with expected values. Validate via R-factor convergence (target R1 <0.05) and cross-check with Hirshfeld surface analysis to assess intermolecular interactions. Contradictions in mean σ(C–C) values (e.g., 0.003 Å vs. 0.002 Å) often reflect experimental resolution differences .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- The chloro substituent activates the benzene ring for electrophilic aromatic substitution (e.g., nitration at the para position). The formyl group participates in Schiff base formation with amines (k ≈ 0.8 M⁻¹s⁻¹ in ethanol). Oxidation with KMnO₄ yields 4-chlorobenzoic acid, while catalytic hydrogenation reduces the formyl group to hydroxymethyl .

Q. How does this compound interact with bacterial enzymes like acps-pptase, and what are the implications for antibiotic resistance?

- Docking studies suggest the chloro and formyl groups bind to the hydrophobic pocket of acps-pptase, inhibiting bacterial lipid A biosynthesis (IC₅₀ ~2.3 µM). Resistance arises from mutations in the enzyme’s active site (e.g., Cys249Ser), which reduce covalent binding efficacy. Co-administration with β-lactamase inhibitors may mitigate resistance .

Q. What strategies optimize catalytic performance in Suzuki-Miyaura cross-coupling reactions using benzamide-derived ligands?

- Ligands like 4-chloro-N-(3-fluorobenzyl)benzamide enhance palladium catalyst stability via chelation (Pd–N bond formation). Optimize reaction conditions: 1 mol% Pd(OAc)₂, 2 eq. K₂CO₃ in DMF/H₂O (3:1), 80°C. GC-MS monitoring shows >90% conversion of aryl bromides to biaryls within 6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.